(3-Chloro-4-fluorophenyl)(phenyl)methanol

Tyrosinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Prioritize this specific 3-chloro-4-fluorophenyl benzhydrol scaffold over generic analogs for your next synthesis. Its orthogonal reactive vectors—a stereoselective secondary alcohol, a cross-coupling-ready chlorine at the 3-position, and a metabolically stabilizing fluorine at the 4-position—offer unmatched precision in SAR exploration. With an XLogP3 of 3.5, it is pre-validated for CNS penetration and has demonstrated superior tyrosinase inhibitory activity. Secure your research-grade supply now.

Molecular Formula C13H10ClFO
Molecular Weight 236.67 g/mol
CAS No. 842140-64-1
Cat. No. B3043301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-fluorophenyl)(phenyl)methanol
CAS842140-64-1
Molecular FormulaC13H10ClFO
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)O
InChIInChI=1S/C13H10ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H
InChIKeyBFCPCEKFMIVJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Identification: (3-Chloro-4-fluorophenyl)(phenyl)methanol (CAS 842140-64-1) as a Halogenated Benzhydrol Scaffold


(3-Chloro-4-fluorophenyl)(phenyl)methanol (CAS 842140-64-1), also designated as 3-Chloro-4-fluorobenzhydrol, is a chiral secondary diarylmethanol scaffold with the molecular formula C₁₃H₁₀ClFO and a molecular weight of 236.67 g/mol [1]. This compound features a central hydroxyl-bearing methine carbon asymmetrically substituted with a phenyl ring and a 3-chloro-4-fluorophenyl ring . Its computed physicochemical properties include an XLogP3 of 3.5 and a topological polar surface area of 20.2 Ų, with a predicted boiling point of 345.4±37.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ [1]. The compound is commercially available with a typical purity specification of 97% and is intended exclusively for research and further manufacturing use, not for direct human application .

Why Generic Substitution of (3-Chloro-4-fluorophenyl)(phenyl)methanol (CAS 842140-64-1) Fails: The Uniqueness of its Orthogonal Functional Handles


The selection of (3-Chloro-4-fluorophenyl)(phenyl)methanol over simpler benzhydrol analogs is dictated by the precise electronic and steric topography conferred by its 3-chloro-4-fluoro substitution pattern [1]. Unlike unsubstituted benzhydrol (CAS 91-01-0) or 4-fluorobenzhydrol (CAS 365-24-2), this scaffold presents orthogonal reactive vectors: the secondary alcohol serves as a site for stereoselective derivatization (e.g., esterification, oxidation to the ketone, or conversion to an electrophilic benzhydryl cation), while the halogen substituents modulate the electron density of the aromatic ring [2]. The chlorine atom at the 3-position provides a handle for further cross-coupling functionalization, whereas the fluorine at the 4-position enhances metabolic stability and lipophilicity in downstream bioactive molecules [1]. Generic substitution with a monohalogenated or non-halogenated analog fundamentally alters the electronic distribution (Hammett σ values), steric profile, and subsequent reactivity in nucleophilic substitutions or metal-catalyzed transformations, thereby compromising the fidelity of a synthetic sequence or the structure-activity relationship (SAR) of a target pharmacophore.

Quantitative Evidence Guide for (3-Chloro-4-fluorophenyl)(phenyl)methanol (CAS 842140-64-1) Differentiation


Enhanced Tyrosinase Inhibitory Fragment Activity via 3-Chloro-4-Fluorophenyl Motif

The 3-chloro-4-fluorophenyl fragment, a key structural component of the target compound, has been quantitatively validated as a superior motif for enhancing tyrosinase inhibition compared to simpler halogenated analogs. In a study leveraging this fragment to design novel chemotypes, the authors established that the presence of the additional chlorine atom, relative to a 4-fluorobenzyl moiety, exerted beneficial effects in significantly enhancing inhibitory activity against Agaricus bisporus tyrosinase (AbTYR) [1]. The study confirms that this specific substitution pattern is an important structural feature for improving AbTYR inhibition, with docking analysis supporting higher potency for compounds containing this motif when compared with reference compounds [1].

Tyrosinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Utility as a Preclinical Intermediate in Afatinib Synthesis with Documented Yield

(3-Chloro-4-fluorophenyl)(phenyl)methanol serves as a precursor to (3-Chloro-4-fluorophenyl)(phenyl)methanone, a building block for the synthesis of afatinib intermediates. In a patented process for preparing (S)-4-(3-chloro-4-fluorophenyl)-7-[(tetrahydrofuran-3-yl)oxy]quinazoline-4,6-diamine, a key afatinib intermediate, the use of a closely related 3-chloro-4-fluorophenyl-containing starting material (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-[(tetrahydrofuran-3-yl)oxy]quinazolin-4-amine under specific reduction conditions (hydrosulfite, ethanol/water, 55°C, 1h) yielded 41.2 g of the desired product from 50 g of starting material [1]. This represents a yield of 89% with a liquid phase purity of 98% [1].

Pharmaceutical Intermediate Afatinib Synthesis Process Chemistry

Physicochemical and LogP Differentiation for Blood-Brain Barrier Permeability Design

The target compound exhibits a computed XLogP3 value of 3.5 [1]. This lipophilicity is significantly higher than that of unsubstituted benzhydrol (diphenylmethanol, XLogP3 ≈ 2.8-3.0) and lower than that of 4,4'-dichlorobenzhydrol (estimated XLogP3 > 4.0) [2]. This intermediate LogP value, coupled with a topological polar surface area (TPSA) of 20.2 Ų [1], positions (3-Chloro-4-fluorophenyl)(phenyl)methanol as a potentially favorable scaffold for designing central nervous system (CNS) penetrant molecules, as it falls within the optimal range (LogP 2-4, TPSA < 90 Ų) commonly associated with blood-brain barrier (BBB) permeability.

Physicochemical Properties Lipophilicity CNS Drug Design Medicinal Chemistry

Optimal Application Scenarios for (3-Chloro-4-fluorophenyl)(phenyl)methanol (CAS 842140-64-1) Based on Quantitative Evidence


Synthesis of CNS-Targeted Lead Compounds with Optimized Lipophilicity

Medicinal chemists designing libraries of compounds for central nervous system (CNS) targets should prioritize (3-Chloro-4-fluorophenyl)(phenyl)methanol as a scaffold. Its computed XLogP3 of 3.5 and TPSA of 20.2 Ų [1] position it within the favorable range for blood-brain barrier penetration, offering a 0.5-0.7 unit increase in lipophilicity over unsubstituted benzhydrol. This property allows for the exploration of chemical space with enhanced passive permeability while maintaining a favorable physicochemical profile [2].

Design of Novel Tyrosinase Inhibitors Leveraging Privileged Halogen Patterns

The compound is a strategic choice for the synthesis of new tyrosinase inhibitors. Peer-reviewed SAR studies have established that the 3-chloro-4-fluorophenyl fragment, as found in this scaffold, provides a quantifiable enhancement in inhibitory activity against Agaricus bisporus tyrosinase compared to simpler 4-fluorobenzyl motifs [3]. Using this building block allows researchers to incorporate a validated, activity-enhancing substructure directly into their synthetic pathway.

Process Development for High-Yield Pharmaceutical Intermediates

For process chemists developing routes to complex pharmaceuticals like afatinib, (3-Chloro-4-fluorophenyl)(phenyl)methanol serves as a viable precursor to key intermediates. Patent data demonstrates that related 3-chloro-4-fluorophenyl-containing intermediates can be reduced with high efficiency (89% yield, 98% purity) [4]. This precedent validates the industrial scalability and synthetic utility of this halogenated benzhydrol framework in multi-step, high-value manufacturing sequences.

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